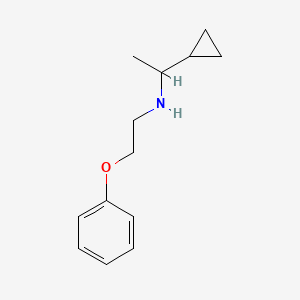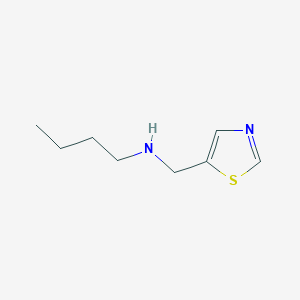
Butyl(1,3-thiazol-5-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(1,3-thiazol-5-ylmethyl)amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1,3-thiazole derivatives with butylamine. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Butyl(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Wirkmechanismus
The mechanism of action of Butyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Butyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific structure, which combines a butyl group with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
N-(1,3-thiazol-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-2-3-4-9-5-8-6-10-7-11-8/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
XHWUSSKRTHBOPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
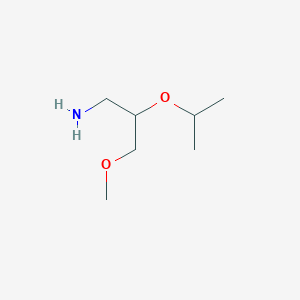
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

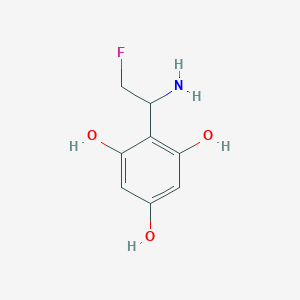
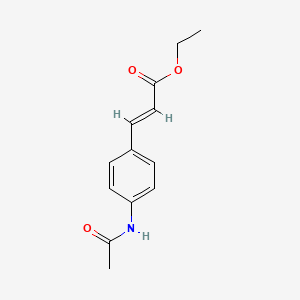
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)

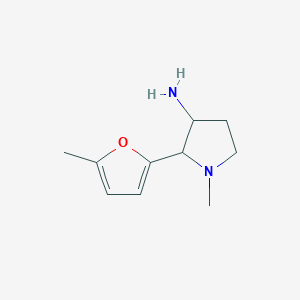

![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
